molecular formula C17H32O3 B138324 Muricatacin CAS No. 134698-86-5

Muricatacin

Cat. No. B138324
M. Wt: 284.4 g/mol
InChI Key: VFLQJBVJJLGBKM-HZPDHXFCSA-N
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Description

Muricatacin is a long-chain fatty alcohol that belongs to the class of organic compounds known as long-chain fatty alcohols . It has an aliphatic tail of 13 to 21 carbon atoms . It is one of the acetogenins isolated from Annona muricata and has been evaluated for its antitumor potential .


Synthesis Analysis

The synthesis of Muricatacin starts from 1-bromododecane and 2-pentyn-l-ol . 2-Pentadecyn-1-ol, which is prepared from 1-bromododecane and 2-pentyn-l-ol, is converted to epoxy alcohol through a two-step reaction sequence . This epoxy alcohol is then successively submitted to tosylation, iodination, chain extension with tert-butyl lithioacetate, and acid-catalyzed cyclization to give Muricatacin .


Molecular Structure Analysis

Muricatacin has a molecular formula of C17H32O3 . Its average mass is 284.434 Da and its monoisotopic mass is 284.235138 Da .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving Muricatacin, it is known that it is one of the acetogenins from Annona muricata that has been evaluated for its potential to inhibit SARS-CoV-2 by targeting the spike protein .


Physical And Chemical Properties Analysis

Muricatacin has a density of 1.0±0.1 g/cm3, a boiling point of 427.0±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . It also has a molar refractivity of 81.9±0.3 cm3, a polar surface area of 47 Å2, and a logP of 4.94 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Muricatacin, recognized for its cytotoxic properties, has been synthesized through novel methods involving C−H bond functionalization of tetrahydrofuran, demonstrating innovative approaches in organic synthesis (Yoshimitsu, Makino, & Nagaoka, 2003).

Antiproliferative Properties and Potential Anticancer Applications

  • Muricatacin and its mimics have been explored for their antiproliferative properties against human tumor cell lines, showing selective cytotoxicities towards certain cancer cell lines, which highlights its potential as an anticancer agent (Srećo et al., 2011).
  • A study on muricatacin stereoisomers and derivatives revealed potent antitumor activity against colorectal carcinoma cells, suggesting their therapeutic potential in cancer treatment (Wang et al., 2019).

Potential Anti-SARS-CoV-2 Properties

  • Muricatacin, as part of Annona muricata acetogenins, has been evaluated for potential anti-SARS-CoV-2 properties, providing a basis for plant-based drug development against COVID-19 (Prasad et al., 2021).

Antioxidant and Anti-inflammatory Effects

  • The Annona muricata plant, containing muricatacin, has shown significant antioxidant and anti-inflammatory effects, supporting its use in ethnomedicine against cancer and highlighting its potential as a source of anti-inflammatory and anticancer agents (Wahab et al., 2018).

Antidiabetic Properties

  • Muricatacin has been associated with anti-hyperglycemic activities in studies involving Annona muricata extracts, suggesting its potential role in diabetes management (Florence et al., 2014).

Safety And Hazards

When handling Muricatacin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17(19)20-16/h15-16,18H,2-14H2,1H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLQJBVJJLGBKM-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158864
Record name Muricatacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muricatacin

CAS RN

134698-86-5
Record name Muricatacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134698-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muricatacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134698865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muricatacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
639
Citations
KJ Quinn, AK Isaacs, RA Arvary - Organic Letters, 2004 - ACS Publications
… total synthesis of (−)-muricatacin. Our retrosynthetic analysis is … -2-ones, such as muricatacin precursor 2, could be constructed … Specific to our proposed muricatacin synthesis, benzyl-…
Number of citations: 108 pubs.acs.org
B Srećo, G Benedeković, M Popsavin, P Hadžić… - Tetrahedron, 2011 - Elsevier
… to that of muricatacin or even better, … (−)-muricatacin derivatives have prompted us to execute a more comprehensive SAR investigation of the analogues of both (+)- and (−)-muricatacin …
Number of citations: 15 www.sciencedirect.com
H Makabe - Bioscience, biotechnology, and biochemistry, 2007 - jstage.jst.go.jp
… We have found that (À)-muricatacin (1a) and (+)muricatacin (1b), which might be oxidative degradation products of mono-THF annonaceous acetogenin, are versatile chiral building …
Number of citations: 36 www.jstage.jst.go.jp
MT Barros, MAJ Charmier, CD Maycock, T Michaud - Tetrahedron, 2009 - Elsevier
A short synthesis of the natural potent cytotoxic agent (−)-muricatacin 1 and related unsaturated lactones from a versatile common intermediate, dienedioate 2, derived from d-mannitol …
Number of citations: 24 www.sciencedirect.com
JA Marshall, GS Welmaker - The Journal of Organic Chemistry, 1994 - ACS Publications
The acetogenins (R, R)-(+)-and (S, S)-(-)-muricatacin were synthesized through the highly stereoselective addition of y-silyloxy allylic stannanes (S)-6 and (R)-6 to (E)-ethyl 3-…
Number of citations: 55 pubs.acs.org
MJ Rieser, JF Kozlowski, KV Wood, JL McLaughlin - Tetrahedron letters, 1991 - Elsevier
A biologically active constituent, bearing similarities to the annonacin group of Annonaceous acetogenins, has been isolated from the seeds of Annona muricata. The absolute …
Number of citations: 228 www.sciencedirect.com
RA Fernandes, A Bhowmik… - Chemistry–An Asian …, 2020 - Wiley Online Library
… last decade on muricatacin syntheses. The Sharpless method of muricatacin synthesis is so … The review is compiled with synthesis of many challenging acetogenins with muricatacin as …
Number of citations: 8 onlinelibrary.wiley.com
H Dong, M Yang, X Zhang, M Wang - Chinese Journal of Organic …, 2015 - sioc-journal.cn
… )和(4S,5S)-Muricatacin 光学异 构体的混合物. 许多研究表明, Muricatacin 对很多肿瘤 细胞都有… 为了发现生物活 性更好的 Muricatacin 结构类似物, 很多课题组对 Muricatacin 的全合成和结构…
Number of citations: 2 sioc-journal.cn
ZM Wang, XL Zhang, KB Sharpless, SC Sinha… - Tetrahedron letters, 1992 - Elsevier
Both enantiomers of hydroxy γ-lactones have been prepared highly enantioselectively (92–99% ee) using either AD-mix-β or AD-mix-α with both β,γ- and γ,δ-unsaturated esters. The …
Number of citations: 156 www.sciencedirect.com
M Szlosek, X Franck, B Figadère… - The Journal of Organic …, 1998 - ACS Publications
TMSOF 2-[(trimethylsilyl)oxy]furan has been used in an enantioselective aldol reaction for the first time. Indeed, addition of TMSOF to achiral aldehydes, in the presence (R)-1,1‘-bi-2-…
Number of citations: 90 pubs.acs.org

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